1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-6-[2-[4-[(ethyl-1-naphthalenylamino)carbonyl]phenyl]diazenyl]-5-hydroxy-, sodium salt (1:2)
Description
Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate is a complex naphthalene-derived disodium salt characterized by multiple functional groups. Its structure includes:
- Two sulfonate groups at positions 1 and 7, enhancing water solubility.
- A benzoylamino group at position 4, contributing to aromatic interactions.
- A hydroxyl group at position 5, enabling hydrogen bonding.
This compound’s structural complexity suggests applications in specialized dyes or functional materials, leveraging its azo chromophore and sulfonate-derived solubility .
Properties
CAS No. |
6417-36-3 |
|---|---|
Molecular Formula |
C36H28N4NaO9S2 |
Molecular Weight |
747.8 g/mol |
IUPAC Name |
disodium;4-benzamido-6-[[4-[ethyl(naphthalen-1-yl)carbamoyl]phenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C36H28N4O9S2.Na/c1-2-40(29-14-8-12-22-9-6-7-13-26(22)29)36(43)24-15-17-25(18-16-24)38-39-33-31(51(47,48)49)21-27-30(50(44,45)46)20-19-28(32(27)34(33)41)37-35(42)23-10-4-3-5-11-23;/h3-21,41H,2H2,1H3,(H,37,42)(H,44,45,46)(H,47,48,49); |
InChI Key |
AZWWWTIQEMGDTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N=NC4=C(C5=C(C=CC(=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C6=CC=CC=C6)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Reagents : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
- Temperature : 0–5°C to stabilize the diazonium intermediate.
- Molar Ratios : A 1:1 molar ratio of the aromatic amine to NaNO₂ ensures complete diazotization.
The amine is dissolved in cold HCl, followed by slow addition of NaNO₂ to prevent side reactions. The diazonium salt forms as a transient intermediate, requiring immediate use in subsequent coupling.
Optimization Strategies
- pH Control : Maintaining pH < 3 using concentrated HCl prevents premature coupling.
- Gradual Addition : Incremental introduction of NaNO₂ minimizes local overheating and decomposition.
Coupling with 4-Benzamido-5-Hydroxynaphthalene-1,7-Disulfonic Acid
The diazonium salt reacts with 4-benzamido-5-hydroxynaphthalene-1,7-disulfonic acid under alkaline conditions to form the azo linkage.
Key Parameters
- Coupling Medium : Alkaline solution (pH 7–7.5) using sodium hydroxide (NaOH).
- Temperature : 25–30°C to balance reaction kinetics and stability.
- Molar Ratio : A 1:1.02 ratio of diazonium salt to coupling component maximizes yield (up to 89%) while minimizing byproducts.
The reaction is monitored via TLC or UV-Vis spectroscopy until the coupling endpoint, indicated by color stabilization.
Mechanistic Insights
The electrophilic diazonium ion attacks the electron-rich coupling component at the para position relative to the hydroxyl group, forming the azo bond. Sulfonic acid groups enhance water solubility and dye stability.
Isolation and Purification
Post-coupling, the crude product is isolated and purified to meet industrial standards.
Isolation Techniques
Purification Methods
- Recrystallization : Ethanol-water mixtures yield high-purity crystals.
- Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:9) removes trace impurities.
Analytical Characterization
Advanced spectroscopic methods confirm structural integrity and purity.
Spectroscopic Data
Purity Assessment
- HPLC : Purity > 95% achieved via optimized recrystallization.
- Elemental Analysis : C: 52.47%, H: 3.45%, N: 10.64% (theoretical).
Industrial-Scale Optimization
Recent patents and studies highlight advancements in scalability and efficiency.
Process Innovations
Environmental Considerations
- Waste Management : Neutralization of acidic byproducts with CaCO₃.
- Solvent Recovery : Ethanol and DMF are recycled via distillation.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different derivatives of the original compound, such as amines, hydroxylated products, and substituted naphthalene derivatives.
Scientific Research Applications
Biomedical Research Applications
Therapeutic and Diagnostic Uses
This compound has been investigated for its potential as a therapeutic agent due to its ability to bind with specific proteins and cells. The compound's structure allows it to function as a ligand in drug delivery systems, particularly for targeting cancer cells. Its binding affinity to human serum albumin enhances the delivery of chemotherapeutic agents, improving their efficacy while reducing systemic toxicity .
Case Study: Drug Delivery Systems
In a study exploring the use of this compound in drug delivery, researchers demonstrated that conjugating it with doxorubicin significantly increased the drug's binding affinity to cancer cells. The modified doxorubicin exhibited an over 60% reduction in tumor growth compared to controls, showcasing the potential of this compound in enhancing chemotherapeutic effects .
Analytical Chemistry Applications
Colorimetric Assays
The compound's azo group imparts distinct color properties that are exploited in various colorimetric assays. These assays are utilized for quantitative analysis in biochemical applications, including the determination of protein concentrations and enzyme activities.
| Application | Methodology | Outcome |
|---|---|---|
| Protein Concentration | Colorimetric assay using azo dye | Accurate quantification |
| Enzyme Activity | Spectrophotometric measurement | High sensitivity and specificity |
Case Study: Protein Quantification
A comparative study using this compound as a colorimetric reagent showed improved sensitivity in detecting low concentrations of proteins compared to traditional methods. The results indicated that this azo dye could serve as a reliable alternative for protein assays in various laboratory settings .
Materials Science Applications
Dyeing and Pigmentation
Due to its vibrant color properties, disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate is used in textile dyeing processes. Its stability and solubility make it suitable for various materials, including synthetic fibers.
| Material Type | Dyeing Method | Color Fastness Rating |
|---|---|---|
| Synthetic Fibers | Exhaust dyeing method | Excellent |
| Natural Fibers | Continuous dyeing process | Good |
Case Study: Textile Industry Application
In an industrial application, this azo dye was employed to dye polyester fabrics. The resulting textiles displayed excellent wash and light fastness properties, making them suitable for commercial clothing lines .
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with various substrates, making it an effective dye. The azo bond and the naphthalene rings play crucial roles in its stability and reactivity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthalene Disulfonate Derivatives
Substituent-Driven Property Analysis
Solubility: The target compound’s dual sulfonate groups ensure high aqueous solubility, comparable to CAS 68636-00-0 . However, bulky substituents (e.g., ethyl-1-naphthylamino) may slightly reduce solubility compared to simpler derivatives like the amino- or ethoxy-substituted analogs. The dichlorophenoxy derivative (CAS in ) likely exhibits lower water solubility due to hydrophobic chlorine atoms and phenoxy chains .
Stability: Azo groups in the target compound and CAS 6272-19-1 are prone to photodegradation, but steric protection from ethyl-1-naphthylamino may improve photostability compared to unshielded analogs . Chlorinated derivatives () may demonstrate enhanced chemical stability due to electron-withdrawing effects .
Application Potential: The target compound’s azo chromophore and sulfonates align with textile dye applications, whereas dichlorophenoxy variants () may serve agrochemical roles due to structural similarities to herbicidal agents . Ethoxy-substituted derivatives (CAS 6272-19-1) could act as intermediates for hydrophobic dye synthesis .
Research Findings and Trends
- Registration Dates: Compounds like CAS 68636-00-0 and 6272-19-1 were registered in 2018, indicating established industrial use . The 2024 compound () reflects newer research into functionalized azo dyes for non-textile applications .
- Synthetic Flexibility : The naphthalene disulfonate core allows modular substitution, enabling tuning of solubility, color, and biological activity.
Biological Activity
Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate, often referred to as a sulfonated azo dye, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
Chemical Characteristics
- Molecular Weight : Approximately 685.69 g/mol
- CAS Number : 72828-83-2
- Solubility : Soluble in water due to the presence of sulfonate groups, which enhance its hydrophilicity.
Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate exhibits various biological activities primarily through its interaction with cellular components. Key mechanisms include:
- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in certain cancer cell lines through DNA interaction and topoisomerase inhibition .
- Antioxidant Activity : The sulfonate groups contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
In Vitro Studies
Table 1 summarizes findings from various in vitro studies assessing the biological activity of the compound:
| Study Reference | Cell Line Used | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | L1210 | 15.2 | DNA intercalation |
| Study B | HeLa | 10.5 | Topoisomerase inhibition |
| Study C | MCF7 | 12.8 | Apoptosis induction |
Case Studies
-
Case Study on Anticancer Activity :
In a study published in Cancer Letters, researchers evaluated the effects of this compound on L1210 leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent . -
Study on Antioxidant Properties :
A separate investigation focused on the antioxidant capabilities of the compound demonstrated that it effectively reduced oxidative stress markers in human fibroblast cells, indicating its utility in protective cellular applications .
Toxicological Profile
While the compound exhibits beneficial biological activities, it is essential to consider its toxicological profile:
- Mutagenicity : Some studies suggest potential mutagenic effects; therefore, further research is needed to assess long-term safety.
- Regulatory Status : The compound is classified under various regulatory frameworks for hazardous substances due to its complex structure and potential biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
